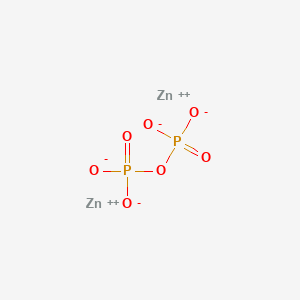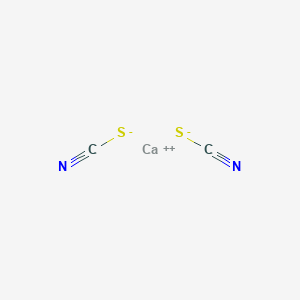
Calcium thiocyanate
Vue d'ensemble
Description
Calcium Thiocyanate is a compound with the molecular formula C2CaN2S2 . It is used for research and development purposes . Thiocyanates, including Calcium Thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules .
Molecular Structure Analysis
The molecular structure of Calcium Thiocyanate is represented by the formula C2CaN2S2 . The average mass is 156.243 Da and the monoisotopic mass is 155.912872 Da .Chemical Reactions Analysis
Thiocyanates, including Calcium Thiocyanate, can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules . The specific chemical reactions involving Calcium Thiocyanate are not detailed in the available resources.Physical And Chemical Properties Analysis
Calcium Thiocyanate has a molecular formula of C2CaN2S2, an average mass of 156.243 Da, and a monoisotopic mass of 155.912872 Da . More detailed physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique
Concrete Strength Enhancement in Cold Weather
Research by Khan and SanthaKumar (2021) explored the influence of binary antifreeze admixtures, including calcium nitrate and sodium thiocyanate, on the strength performance of concrete in cold weather conditions. They found that the synergistic use of these admixtures significantly enhances the strength of concrete under various cold weather exposures, offering a constructive solution for concrete applications in colder climates (Khan & SanthaKumar, 2021).
Textile and Fiber Production
Hattori, Shimaya, and Saito (2000) demonstrated that concentrated aqueous calcium thiocyanate (Ca(SCN)2) solutions can dissolve natural cellulose at elevated temperatures and form thermoreversible gels upon cooling. These gels can be used in a spinning process to produce new cellulose fibers with strong tenacity and good fibrillation resistance, suggesting applications in the textile industry (Hattori, Shimaya, & Saito, 2000).
Polymer Science
Araki, Kataoka, and Ito (2007) found that calcium thiocyanate aqueous solutions are effective solvents for polyrotaxanes, comprising α-cyclodextrin and poly(ethylene glycol). This discovery indicates potential applications in the field of polymer science, particularly for the dissolution and processing of complex molecular structures (Araki, Kataoka, & Ito, 2007).
Environmental Remediation
Watts and Moreau (2016) highlighted the roles of thiocyanate-degrading microbial consortia in bioreactor systems, particularly in the gold mining and coal coking industries. Their research underscores the importance of understanding thiocyanate's interactions in biological systems for effective environmental remediation (Watts & Moreau, 2016).
Quantum Dot Based Circuits
Koh et al. (2011) reported the use of thiocyanate as a ligand for lead sulfide (PbS) nanocubes, demonstrating its potential in high-performance, thin-film electronics and quantum dot-based circuits. This research opens avenues for the development of advanced electronic devices (Koh et al., 2011).
Synthetic Chemistry
Xu, Zhang, Feng, and Jin (2019) reviewed the synthesis and applications of thiocyanates in the field of synthetic chemistry. Thiocyanates are important intermediates for creating various compounds, including pesticides and medicines (Xu et al., 2019).
Safety And Hazards
Calcium Thiocyanate should be used for research and development purposes only and not for medicinal, household, or other uses . In case of exposure, appropriate first aid measures should be taken, including moving the victim to fresh air if inhaled, washing off with soap and water if it comes in contact with skin, rinsing with water if it comes in contact with eyes, and seeking immediate medical attention .
Orientations Futures
Thiocyanates, including Calcium Thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Future research could focus on these areas, as well as on the potential environmental impact of thiocyanates .
Propriétés
IUPAC Name |
calcium;dithiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHNS.Ca/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDQYSHDFVSAPL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CaN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30890552 | |
| Record name | Calcium thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium thiocyanate | |
CAS RN |
2092-16-2 | |
| Record name | Calcium thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002092162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocyanic acid, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium dithiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P03NDO467X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-](/img/structure/B1582679.png)
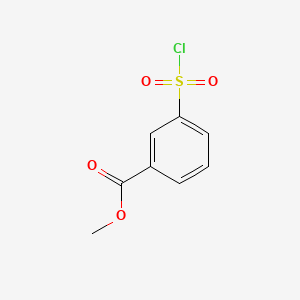
![3a,6a-Dihydrofuro[3,2-b]furan-3,6-diol](/img/structure/B1582681.png)
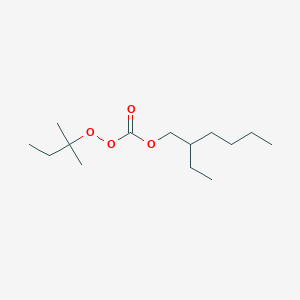
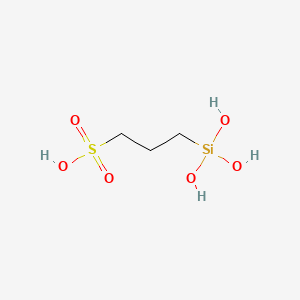
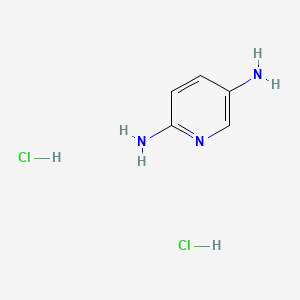

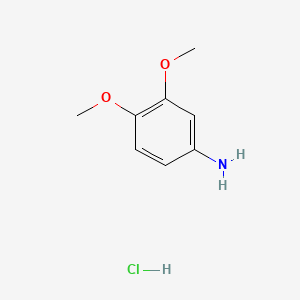
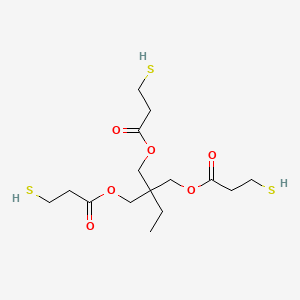
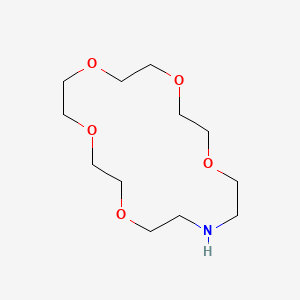

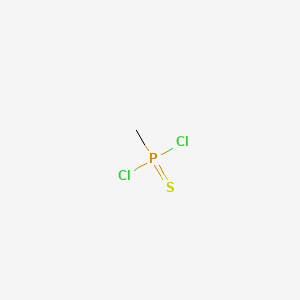
![2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B1582699.png)
